molecular formula C18H9ClF2N2O B2708519 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile CAS No. 860784-62-9

6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile

Cat. No.: B2708519
CAS No.: 860784-62-9
M. Wt: 342.73
InChI Key: FYPPAHHBCUIPQJ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile (CAS 860784-62-9) is a synthetic small molecule belonging to the pyridine-carbonitrile chemical class, which has demonstrated significant relevance in medicinal chemistry and anticancer research . This compound features a molecular formula of C₁₈H₉ClF₂N₂O and a molecular weight of 342.73 . Pyridine-carbonitrile derivatives serve as key scaffolds in developing kinase inhibitors, which are crucial for investigating signal transduction pathways in cancer biology . These compounds frequently target protein kinases, enzymes that regulate many cellular functions and are implicated in various pathologies, including cancerous proliferation . Specifically, structural analogs with chlorophenyl and difluorophenoxy substitutions have been investigated for their potential to interact with tyrosine kinases and other key enzymatic targets . Researchers value this chemical architecture for its potential application in studying structure-activity relationships (SAR) for anticancer agents . The pyridine core represents a privileged scaffold in drug discovery, with close structural analogs showing promise in targeting dihydrofolate reductase (DHFR) and various kinase families . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF2N2O/c19-14-4-2-1-3-13(14)16-7-5-11(10-22)18(23-16)24-17-8-6-12(20)9-15(17)21/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPPAHHBCUIPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Nitrile Formation: Starting with a suitable pyridine derivative, a nitrile group can be introduced using reagents like cyanogen bromide.

    Substitution Reactions:

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, may be used to attach the aromatic groups to the pyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the investigation of this compound as a potential drug candidate for various diseases, given its structural features that could interact with biological targets.

Industry

In industry, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, the compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Pyridine Carbonitriles

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features References
Target Compound : 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile 6: 2-ClPh; 2: 2,4-F₂PhO C₁₈H₉ClF₂N₂O 342.7 Lab use only; discontinued
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 6: 4-ClPh; 2: 2,4-Cl₂PhO; 4: CF₃ C₁₉H₈Cl₃F₃N₂O 434.6 Higher halogenation; trifluoromethyl group
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile 6: 2-ClPh; 2: 4-FPhO C₁₈H₁₀ClFN₂O 324.7 Reduced fluorine substitution
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 6: 2-ClPh; 2: 4-MeOPhO; 4: CF₃ C₂₀H₁₂ClF₃N₂O₂ 404.8 Methoxy and CF₃ groups enhance lipophilicity
6-(2,5-Dichlorothiophen-3-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile 6: 2,5-Cl₂-thiophene; 2: 2-oxopropoxy C₁₄H₉Cl₂NO₂S 342.2 Thiophene substituent; antibacterial focus
2-Chloro-3-cyano-6-phenylpyridine 2: Cl; 6: Ph C₁₂H₇ClN₂ 214.7 Simpler structure; high pyridine aromaticity

Key Structural and Functional Differences

Halogenation Patterns: The target compound’s 2,4-difluorophenoxy group contrasts with the dichlorophenoxy substituent in 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (). Increased halogenation (Cl vs. Replacement of the 2,4-difluorophenoxy with a single 4-fluorophenoxy group (6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile) reduces electronegativity, likely decreasing polarity .

Trifluoromethyl Modifications: Addition of a CF₃ group at position 4 (e.g., 6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)...) introduces strong electron-withdrawing and lipophilic properties, which could improve membrane permeability in bioactive contexts .

Heterocyclic Variations :

  • 6-(2,5-Dichlorothiophen-3-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile () replaces the chlorophenyl group with a dichlorothiophene, demonstrating how heterocyclic moieties influence antibacterial activity.

Simpler Analogs: 2-Chloro-3-cyano-6-phenylpyridine () lacks the phenoxy group entirely, resulting in a planar structure with high aromaticity, which may favor crystallinity or stability in materials applications.

Implications for Research and Development

  • Synthetic Flexibility : The Thorpe-Ziegler cyclization method () used for related compounds could be adapted for synthesizing derivatives of the target compound.
  • Material Science Applications : Substituent-driven electronic effects (e.g., CF₃, methoxy) may tailor the compound for optoelectronic or catalytic uses, though further experimental validation is needed.

Biological Activity

6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16_{16}H12_{12}ClF2_{2}N3_{3}O
  • Molecular Weight : 337.73 g/mol

Research indicates that this compound functions primarily as a dual inhibitor targeting key signaling pathways involved in cancer progression. It has shown efficacy against:

  • c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.
  • VEGFR-2 : A critical receptor in angiogenesis.

Inhibition Potency

In vitro studies have demonstrated that certain derivatives of this compound exhibit significant inhibition potency:

  • IC50_{50} values for c-Met and VEGFR-2 are reported as low as 0.11 μM and 0.19 μM, respectively, indicating strong potential for therapeutic applications in oncology .

Table 1: Biological Activity of Derivatives

Compound IDc-Met IC50_{50} (μM)VEGFR-2 IC50_{50} (μM)Notes
12d0.110.19Most promising candidate
9hNot specifiedNot specifiedModerate activity observed
12bNot specifiedNot specifiedFurther studies needed

Case Studies

  • Study on Dual Inhibitors :
    A study focused on the synthesis and evaluation of various pyridine derivatives, including our compound of interest, found that those with fluorinated phenoxy groups exhibited enhanced inhibitory activity against both c-Met and VEGFR-2. The study employed cell proliferation assays to determine the efficacy of these compounds in inhibiting cancer cell lines .
  • Molecular Docking Studies :
    Molecular docking simulations suggested that the binding affinity of the compound to the ATP-binding site of c-Met and VEGFR-2 is significantly high. This interaction is crucial for blocking downstream signaling pathways that promote tumor growth and angiogenesis .

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